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For researchers, scientists, and drug development professionals, the rapid and accurate

detection of pathogens is paramount. Two prominent molecular methods, the Neogen ANSR

system and traditional Polymerase Chain Reaction (PCR), offer robust solutions but differ

significantly in their workflow, speed, and underlying technology. This guide provides an

objective comparison of their performance, supported by experimental data and detailed

protocols, to aid in selecting the most suitable method for your laboratory's needs.

Performance Comparison
The Neogen ANSR (Amplified Nucleic Single Temperature Reaction) system and PCR-based

methods are both powerful tools for pathogen detection, yet they operate on different

principles, leading to variations in performance characteristics. ANSR utilizes an isothermal

amplification method, specifically the Nicking Enzyme Amplification Reaction (NEAR)

technology, which allows for the rapid, exponential amplification of a specific DNA or RNA

target at a constant temperature.[1][2] In contrast, traditional PCR and its real-time variant

(qPCR) rely on thermal cycling—repeated heating and cooling cycles—to amplify target nucleic

acid sequences.[3]

The choice between these technologies often depends on the specific application, required

turnaround time, and the laboratory's capacity for handling complex workflows.
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Feature Neogen ANSR Traditional PCR/qPCR

Principle
Isothermal Amplification

(NEAR Technology)[1]

Thermal Cycling

Amplification[3]

Time to Results (Post-

Enrichment)
As little as 10-20 minutes Typically 1.5 to 3 hours

Total Time (including

enrichment)

As little as 10 hours for

Salmonella, 16-26 hours for

Listeria

Approximately 24 hours for

Salmonella

Ease of Use
Simple three-step process:

Lyse, Incubate, and Read

Requires more complex steps

including DNA extraction and

purification

Equipment
Small footprint ANSR reader

with integrated incubator

Thermal cycler, centrifuge, and

other molecular biology

equipment

Target Nucleic Acid DNA or rRNA Primarily DNA

Sensitivity
High, capable of detecting 1

cfu/analytical unit

High, with a reported sensitivity

of 0.04 CFU/g for Salmonella

in certain matrices

Specificity

High, with inclusivity and

exclusivity often near 100% in

validation studies

High, with specificity

dependent on primer and

probe design

AOAC-RI Performance Tested

Method℠ Certification

Yes, for various pathogens

including Salmonella and

Listeria

Yes, various PCR methods

have achieved this

certification.

Experimental Protocols
Neogen ANSR Workflow for Listeria monocytogenes
The ANSR for Listeria monocytogenes assay provides a rapid and straightforward protocol for

the detection of this pathogen in food and environmental samples. The workflow is designed for

ease of use, minimizing hands-on time and the potential for error.
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1. Enrichment:

Samples are enriched in a single-step enrichment broth (e.g., LESS Plus Medium) for 16-24

hours, depending on the sample type.

2. Lysis:

A small aliquot (50 µL) of the enriched sample is transferred to a lysis tube.

The lysis procedure involves a two-stage incubation: first at 37°C for 10 minutes, followed by

80°C for 20 minutes. This step effectively breaks open the bacterial cells to release the target

nucleic acids.

3. Amplification and Detection:

A portion of the lysed sample is transferred to a reaction tube containing lyophilized ANSR

reagents.

The tube is placed in the ANSR reader, which maintains a constant temperature of 56°C.

Isothermal amplification and real-time fluorescence detection occur simultaneously, with

results available in as little as 10 minutes. The software provides a clear positive or negative

result.

Real-Time PCR (qPCR) Workflow for Salmonella
The following protocol is a generalized representation based on FDA guidelines for the

detection of Salmonella in food samples.

1. Pre-enrichment:

A 25g food sample is homogenized in 225 mL of Buffered Peptone Water (BPW).

The mixture is incubated at 37°C for 16-20 hours to allow for the proliferation of Salmonella.

2. DNA Extraction and Purification:
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A sample of the enrichment broth is taken for DNA extraction. This can be achieved using

various commercial kits, often involving a lysis step to break open the cells, followed by a

purification step (e.g., using spin columns) to remove PCR inhibitors.

3. qPCR Assay:

The purified DNA is added to a PCR reaction mixture containing primers, a probe (e.g.,

TaqMan), and a master mix with DNA polymerase.

The reaction is run in a real-time PCR instrument. The thermal cycling protocol typically

includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing,

and extension.

Fluorescence data is collected at each cycle, allowing for the real-time monitoring of DNA

amplification. The results are analyzed by the instrument's software.

Visualizing the Workflows and Comparison
To better illustrate the processes and their key distinctions, the following diagrams have been

generated using Graphviz.
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Caption: Neogen ANSR Experimental Workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8528818?utm_src=pdf-body-img
https://www.benchchem.com/product/b8528818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8528818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enrichment DNA Extraction qPCR

Sample Pre-enrichment
(16-20 hours) Cell Lysis DNA Purification Reaction Setup Thermal Cycling

(Repeated heating/cooling)
Results

(1.5-3 hours)

Click to download full resolution via product page

Caption: Traditional PCR Experimental Workflow.
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Caption: Key Feature Comparison: ANSR vs. PCR.
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Conclusion
Both Neogen ANSR and PCR are highly effective and validated methods for the molecular

detection of pathogens. The Neogen ANSR system excels in environments where speed and

ease of use are critical. Its isothermal amplification technology and simplified workflow can

significantly reduce the time to results and the need for extensive technical training. Traditional

PCR and qPCR, while generally involving a longer and more complex workflow, remain a

cornerstone of molecular diagnostics, offering high sensitivity and specificity. The choice

between the two will ultimately be guided by the specific needs of the laboratory, including

sample throughput, desired turnaround time, available equipment, and personnel expertise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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